![molecular formula C18H12FN3O2S B2822062 N-(2-氟苯基)-7-甲基-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺 CAS No. 1021260-74-1](/img/structure/B2822062.png)

N-(2-氟苯基)-7-甲基-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

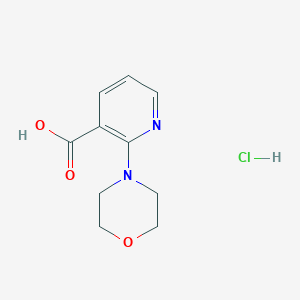

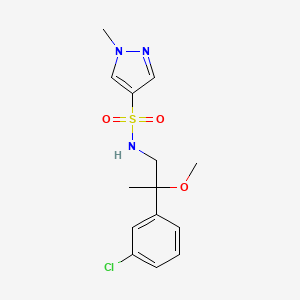

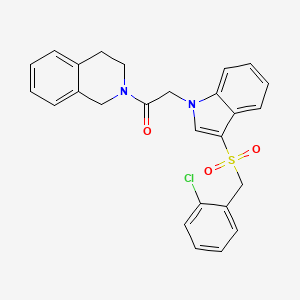

“N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is characterized by a pyrimidine ring fused with a thiophene and a pyridine ring . The molecule also contains a carboxamide group attached to the pyrimidine ring .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions can be used to synthesize novel pyrimidine analogs with enhanced anti-inflammatory activities .科学研究应用

- Researchers have explored the antitumor potential of this compound. Specifically, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors through structural modifications of tazemetostat .

- Another avenue of research involves designing novel thieno[2,3-d]pyrimidines as potential inhibitors of phosphodiesterase 4 (PDE4). These compounds contain a cyclohexane ring fused with a six- or five-membered heterocyclic moiety, along with a benzylic nitrile .

- Researchers consider thieno[2,3-d]pyrimidine as an opulent heterocycle in drug discovery . Its diverse isomeric forms and potential bioisosteres make it an attractive scaffold for developing new therapeutic agents.

Antitumor Activity

PDE4 Inhibition

Medicinal Chemistry Scaffold

作用机制

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a key role in embryonic development, organogenesis, and wound healing. Abnormal c-Met activation in cancer correlates with poor prognosis, where aberrantly active c-Met triggers tumor growth, angiogenesis, and metastasis.

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this kinase .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. c-Met kinase is involved in many cellular processes, including cell proliferation, survival, and motility. By inhibiting this kinase, the compound can disrupt these processes, leading to a decrease in tumor growth and metastasis .

Pharmacokinetics

It was found to be ineffective in a c-met-dependent u-87mg human glioblastoma xenograft model, which may be relevant to its poor pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and metastasis.

未来方向

Future research on pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

N-(2-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S/c1-10-6-7-15-21-17-11(18(24)22(15)9-10)8-14(25-17)16(23)20-13-5-3-2-4-12(13)19/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYWCZPMMFRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)

![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)